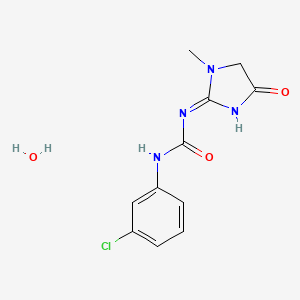

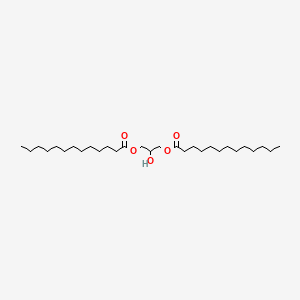

![molecular formula C61H100O6 B3026013 (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester CAS No. 869990-37-4](/img/structure/B3026013.png)

(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester

Overview

Description

(5Z,5’Z,8Z,8’Z,11Z,11’Z,14Z,14’Z)-5,8,11,14-eicosatetraenoic acid, 1,1’-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester , also known as ETrE , is a long-chain polyunsaturated fatty acid. It belongs to the class of eicosanoids and is characterized by its unique structure of four conjugated double bonds. ETrE is a member of the ω-9 fatty acid family and plays essential roles in various biological processes . It accumulates in animal tissues when diets are deficient in both ω-3 and ω-6 fatty acids.

Synthesis Analysis

- Tetraacetylenic Precursor : The tetraacetylenic precursor is prepared by cross-coupling three key synthons: methyl 5-hexynoate, 7-bromo-2,5-heptadiyne-1-ol (a bisfunctional C7–C13 fragment), and rac-3-(benzoyloxy)hept-6-yn. The carbonyl function is introduced in the final step .

- 19-oxo-ETE Synthesis : 19-oxo-ETE is synthesized by coupling acid anhydride (prepared from the monomethyl ester of (5Z,8Z,11Z,14Z)-nonadeca-5,8,11,14-tetraen-1,19-dioic acid) with lithium dimethylcuprate or methylcuprate in a one-step procedure .

Molecular Structure Analysis

The molecular formula of ETrE is C20H34O2 , and its exact mass is 318.2195 g/mol . It contains a long hydrocarbon chain with four conjugated double bonds. The SMILES notation for ETrE is CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O . The compound is an ω-9 fatty acid, which means that the first double bond starts at the ninth carbon atom from the methyl end of the chain.

Chemical Reactions Analysis

ETrE can be converted to 3-series cysteinyl-leukotrienes , but it cannot serve as a COX substrate . Additionally, metabolites of eicosatrienoic acid are believed to play a role in altering the immune status of organs, particularly in kidney transplantation .

Scientific Research Applications

Oxidized Derivatives of Linoleic Acid and Inflammation

Linoleic acid (LA) derivatives, including hydroxyoctadecadienoic acids and other oxidized forms, play crucial roles in regulating inflammation associated with metabolic syndrome and cancer. These derivatives impact various biological processes, such as cell adhesion and metabolic regulation, through mechanisms involving transcription factors like peroxisome proliferator-activated receptor pathways (Vangaveti, Jansen, Kennedy, & Malabu, 2016).

Biotechnological Production from Biomass

The biotechnological conversion of biomass to valuable chemicals, including lactic acid and its derivatives, showcases the potential of utilizing fatty acids and their esters in green chemistry applications. This process highlights the conversion of lactic acid into various chemicals through both chemical and biotechnological routes, emphasizing the role of fatty acid derivatives in sustainable chemical production (Gao, Ma, & Xu, 2011).

Fatty Acid Esters and Food Safety

The presence of fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters in food, poses potential health risks due to their nephrotoxicity and testicular toxicity. Research on these esters focuses on their occurrence, metabolism, toxicities, and mitigation strategies, reflecting the importance of studying fatty acid esters in the context of food safety (Gao, Li, Huang, & Yu, 2019).

Anti-Inflammatory Mechanisms of Conjugated Linoleic Acid

Conjugated linoleic acid (CLA), a derivative of linoleic acid, exhibits health benefits, including anti-inflammatory properties, by modulating gene expression regulated by peroxisome proliferator-activated receptors. The anti-inflammatory mechanisms of CLA, especially in the context of enteric inflammation, demonstrate the therapeutic potential of fatty acid derivatives in nutritional therapies (Bassaganya-Riera, Hontecillas, & Beitz, 2002).

Environmental Fate of Oxo-Process Chemicals

Research on the environmental fate and effects of oxo-process chemicals, including fatty acid esters, underscores the importance of understanding their biodegradability, toxicity, and potential impacts on aquatic life. This area of study is crucial for assessing the environmental safety of chemical compounds derived from fatty acids (Staples, 2001).

properties

IUPAC Name |

[3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100O6/c1-4-7-10-13-16-19-22-25-28-30-33-35-38-41-44-47-50-53-59(62)65-56-58(67-61(64)55-52-49-46-43-40-37-32-27-24-21-18-15-12-9-6-3)57-66-60(63)54-51-48-45-42-39-36-34-31-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-29,32-36,41-42,44-45,58H,4-15,18,21-24,30-31,37-40,43,46-57H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,32-27-,35-33-,36-34-,44-41-,45-42- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJIAUYIKGGRO-YMUUCLGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(20:4(5Z,8Z,11Z,14Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0054122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

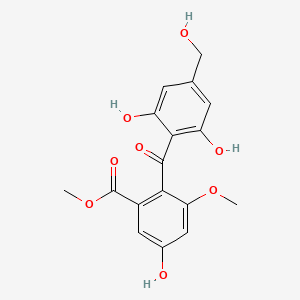

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)

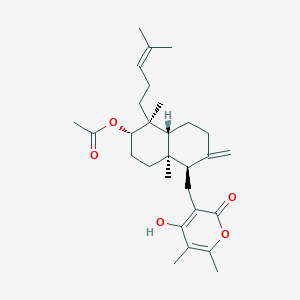

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)

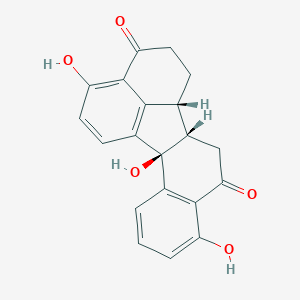

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)